molecular formula C13H12N4O5S B6419797 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate CAS No. 501104-17-2

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate

Cat. No.: B6419797
CAS No.: 501104-17-2
M. Wt: 336.33 g/mol
InChI Key: LNCIABAARRBESH-UHFFFAOYSA-N
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Description

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 4-morpholino-1,2,5-thiadiazole. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate stands out due to its unique combination of a thiadiazole ring and a nitrobenzoate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c18-13(9-1-3-10(4-2-9)17(19)20)22-12-11(14-23-15-12)16-5-7-21-8-6-16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCIABAARRBESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178000
Record name 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501104-17-2
Record name 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501104-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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